5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
5-(2-aminoethyl)-2-tert-butylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)10-8-9-11(17)15(5-4-13)6-7-16(9)14-10/h6-8H,4-5,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAZCOGIRUPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C(=O)C2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with an aminoethyl side chain and a tert-butyl group. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases, such as CK2 (casein kinase 2), which is implicated in cell proliferation and survival. The structural modifications in the pyrazolo[1,5-a]pyrazine scaffold can enhance selectivity and potency against these kinases .
- Antiviral Activity : Some studies have demonstrated that pyrazolo derivatives possess antiviral properties, particularly against β-coronaviruses. This suggests potential applications in treating viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- CK2 Inhibition Study : A study focused on the optimization of pyrazolo[1,5-a]pyrimidines identified this compound as a selective CK2 inhibitor. The compound was shown to induce significant shifts in thermal stability assays (DSF), indicating strong binding affinity to CK2α and CK2α’ isoforms. Structural analysis revealed critical interactions between the compound and the kinase's active site, emphasizing the importance of specific functional groups for activity .
- Antiviral Activity Assessment : In vitro studies demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited antiviral effects against various coronaviruses. The mechanism was linked to inhibition of viral replication via targeting host cell pathways mediated by CSNK2A2 (a kinase involved in cellular signaling) which is crucial during viral infections .
- Metabolic Stability Investigation : Research into the metabolic profile of this compound revealed that it undergoes rapid metabolism in liver microsomes. The formation of glutathione conjugates was noted, raising concerns about potential hepatotoxicity in vivo. This highlights the need for careful evaluation during drug development processes .
Scientific Research Applications
Kinase Inhibition
The compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. CK2 is known to be overexpressed in many cancers, making it a target for cancer therapies. Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory activity against CK2, with IC50 values in the low nanomolar range .
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | CK2α | 8 | |
| Derivative X | CK2α' | 38 |
Antiviral Activity
Recent studies have suggested that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives may possess antiviral properties against β-coronaviruses. The mechanism involves inhibition of CK2 activity, which is crucial for viral replication. The ability to modify the compound's structure has led to improved potency and selectivity against viral targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy as a therapeutic agent. Modifications to the pyrazolo[1,5-a]pyrazine scaffold can significantly influence its biological activity.
Key Modifications
- Amine Substituents : The introduction of various amine groups at the 2-position has been shown to enhance binding affinity to CK2.
- Aromatic Rings : Alterations in the aromatic substituents can affect solubility and metabolic stability, critical factors for drug development.
Cancer Cell Line Studies
In vitro studies using the NCI-60 cancer cell line panel demonstrated that compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit antiproliferative effects across multiple cancer types. For instance, one study reported that a specific derivative showed no significant cytotoxicity while effectively inhibiting cancer cell growth at low micromolar concentrations .
Clinical Implications
The potential of these compounds as therapeutic agents is being explored in clinical trials for various cancers. Notably, compounds exhibiting high selectivity for CK2 are being tested for their effectiveness in treating malignancies associated with CK2 overexpression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
